![molecular formula C14H19N B179196 3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] CAS No. 134697-64-6](/img/structure/B179196.png)

3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]

Descripción general

Descripción

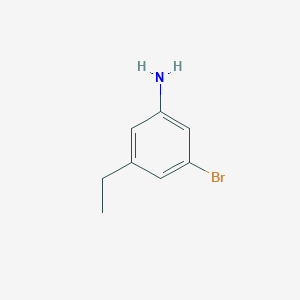

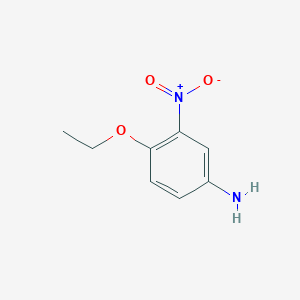

“3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine]” is a chemical compound with the molecular formula C14H19N . It is also known by its IUPAC name, "tert-butyl 3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine]-1’-carboxylate" .

Molecular Structure Analysis

The molecular structure of “3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine]” is represented by the SMILES notation "c1ccc2c(c1)CCCC23CCNCC3" . This notation describes the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 326.0±31.0 °C at 760 mmHg, and a flash point of 157.7±20.3 °C . It has a molar refractivity of 63.4±0.4 cm3, and a molar volume of 191.6±5.0 cm3 .Aplicaciones Científicas De Investigación

Gastric Antisecretory Agent Development

Research led by Imaeda et al. (2017) explored novel derivatives of 3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] in search of potent gastric antisecretory agents. They found that these compounds, particularly compound 4d, exhibited strong inhibitory activity on gastric acid secretion, positioning them as potential alternatives to existing proton pump inhibitors (Imaeda et al., 2017).

Photochromic Properties

Li et al. (2015) synthesized a spiro[indoline-naphthaline]oxazine derivative and investigated its photochromic properties in various solvents. This research highlighted the potential of such compounds in the field of photochemistry, where their unique structural features can be leveraged for specific applications (Li et al., 2015).

Adrenergic Activity Studies

Macchia et al. (2002) synthesized spirotetrahydronaphthalene analogues, including 5,6- and 6,7-dihydroxy-3,4-dihydrospiro[naphthalen-1(2H)-3'-piperidines], to assess their adrenergic properties. These compounds were evaluated for their α and β adrenergic activities, contributing to the understanding of sympathomimetic catecholamines (Macchia et al., 2002).

σ Ligand Pharmacology

Research by Tacke et al. (2012) focused on the synthesis and pharmacological properties of 1,2,3,4-Tetrahydro-1,4'-silaspiro[naphthalene-1,4'-piperidine] derivatives as selective σ1 ligands. This study provided insights into the modulation of pharmacological potency and selectivity by exploring the replacement of carbon spirocenters with silicon atoms (Tacke et al., 2012).

Crystal Structure and Hydrogen Bonding

Kumar et al. (2011) characterized the crystal structure of a compound containing the 3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] framework. This study provided valuable structural information, such as hydrogen bonding patterns and molecular conformation, contributing to the understanding of molecular interactions in solid states (Kumar et al., 2011).

Propiedades

IUPAC Name |

spiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-2-6-13-12(4-1)5-3-7-14(13)8-10-15-11-9-14/h1-2,4,6,15H,3,5,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWMBYBVKVUTBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C3(C1)CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)

![8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid](/img/structure/B179126.png)

![1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-](/img/structure/B179129.png)

![Dipotassium 3-[(carboxylatomethyl)amino]-2-hydroxy-3-phenylpropanoate](/img/structure/B179170.png)